2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core through cyclization reactions, followed by the introduction of the propan-2-yloxypropyl and methoxyphenylacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the dioxo groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the dioxo groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The functional groups attached to the triazoloquinazoline core can participate in substitution reactions, such as nucleophilic substitution, where nucleophiles replace existing substituents under appropriate conditions.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and therapeutic research.
Medicine: Its potential therapeutic applications include the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may inhibit the activity of certain enzymes involved in disease progression, such as kinases or proteases, and can also interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide include other triazoloquinazoline derivatives, such as:
- 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-chlorophenyl)acetamide
- 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-fluorophenyl)acetamide
These compounds share a similar core structure but differ in the substituents attached to the triazoloquinazoline ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-16(2)34-14-8-13-27-22(31)17-9-4-6-11-19(17)29-23(27)26-28(24(29)32)15-21(30)25-18-10-5-7-12-20(18)33-3/h4-7,9-12,16H,8,13-15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLLYIPSDGBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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